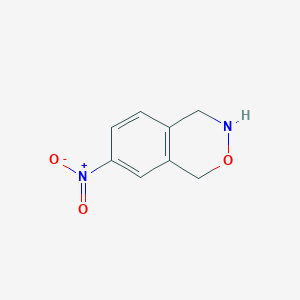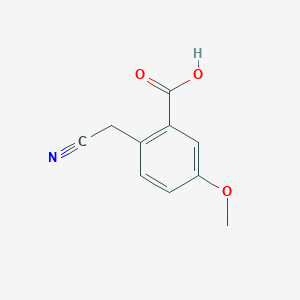![molecular formula C16H14S2 B13760364 Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis- CAS No. 79208-53-0](/img/structure/B13760364.png)
Benzene,1,1'-[1,2-ethynediylbis(thiomethylene)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- is an organic compound characterized by the presence of benzene rings connected through a 1,2-ethynediyl linkage with thiomethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- typically involves the reaction of benzene derivatives with ethynediyl and thiomethylene groups under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, where benzene derivatives are reacted with ethynediyl precursors in the presence of thiomethylene groups. The reaction conditions often involve the use of solvents such as toluene or dichloromethane, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. This method ensures high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene rings can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- involves its interaction with molecular targets through its thiomethylene and ethynediyl groups. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzene,1,1’-[1,2-ethanediylbis(oxymethylene)]bis-
- Benzene,1,1’-(1,2-ethanediyl)bis[4-methyl-
- Benzene,1,1’-[1,2-ethanediylbis(oxy)]bis-
Uniqueness
Benzene,1,1’-[1,2-ethynediylbis(thiomethylene)]bis- is unique due to its ethynediyl linkage and thiomethylene groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
79208-53-0 |
|---|---|
Molecular Formula |
C16H14S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-benzylsulfanylethynylsulfanylmethylbenzene |
InChI |
InChI=1S/C16H14S2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h1-10H,13-14H2 |
InChI Key |
OPNRNXVGEVXHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC#CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
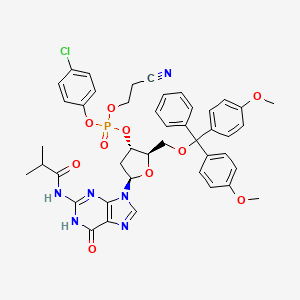
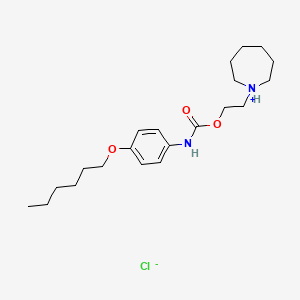

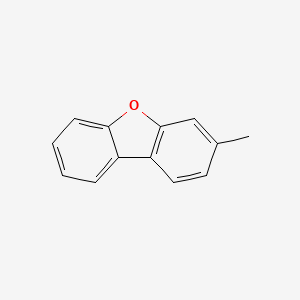
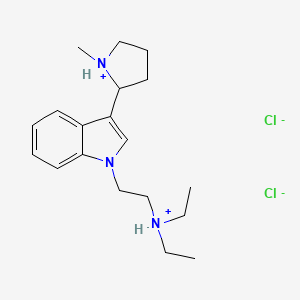

![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)

